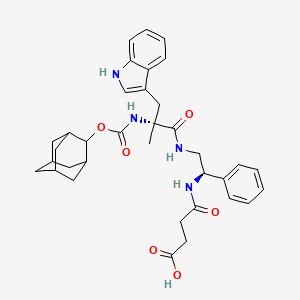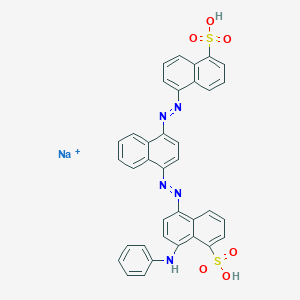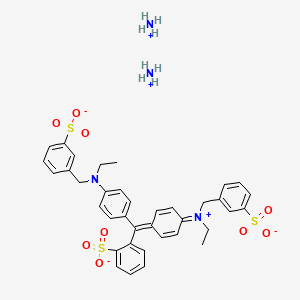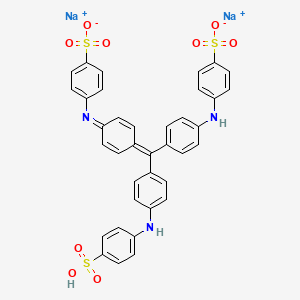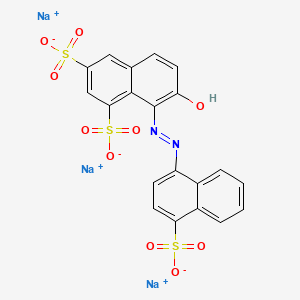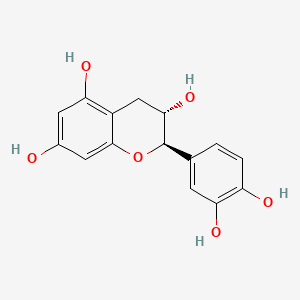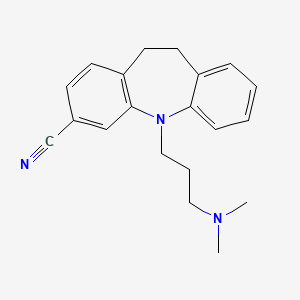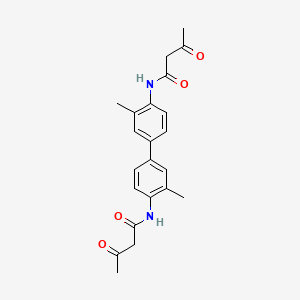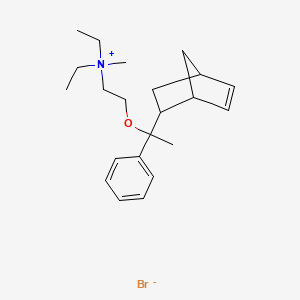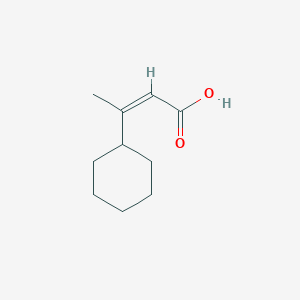
西尼普利德氢酒石酸盐
描述
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid is a benzamide derivative with gastroprokinetic and antiemetic properties. It is primarily used for the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying . The compound acts as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors .
科学研究应用
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid has a wide range of scientific research applications:
Chemistry: It is used in the study of gastroprokinetic agents and their chemical properties.
Biology: The compound is used to investigate the role of serotonin receptors in gastrointestinal motility.
Medicine: It is extensively studied for its therapeutic effects on gastrointestinal disorders.
作用机制
Target of Action
Cinitapride hydrogen tartrate, also known as 4-Amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide Tartrate, is a gastroprokinetic agent . It primarily targets the 5-HT1 , 5-HT2 , and 5-HT4 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility .
Mode of Action
Cinitapride acts as an agonist at the 5-HT1 and 5-HT4 receptors and as an antagonist at the 5-HT2 receptors . By blocking the presynaptic serotonin receptors, it increases the release of serotonin, resulting in greater serotonergic activity . It also has discrete antidopaminergic activity, which adds to its therapeutic effect .
Biochemical Pathways
The action of cinitapride on the serotonin receptors of the nerve plexus in the alimentary tract increases the release of acetylcholine . This neurotransmitter plays a key role in the contraction of smooth muscles in the gastrointestinal tract, thereby enhancing gastrointestinal motility .
Pharmacokinetics
The maximum plasma levels of cinitapride are reached two hours after oral administration . Its elimination half-life is 3 to 5 hours for the first 8 hours, with a residual half-life of over 15 hours with extremely low plasma levels after that time . No accumulation has been observed after repeated administrations of cinitapride .
Result of Action
The enhanced serotonergic activity and the release of acetylcholine result in improved gastrointestinal motility . This makes cinitapride effective in the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
生化分析
Biochemical Properties
Cinitapride Hydrogen Tartrate acts against serotoninergic 5-HT2 and D2 dopaminergic receptors . This interaction with these receptors plays a crucial role in its function as a gastroprokinetic drug. The nature of these interactions involves the compound binding to these receptors, thereby influencing their activity and the biochemical reactions they are involved in .
Cellular Effects
The effects of Cinitapride Hydrogen Tartrate on various types of cells and cellular processes are primarily related to its influence on cell function. It impacts cell signaling pathways, particularly those involving the 5-HT2 and D2 receptors . This can lead to changes in gene expression and cellular metabolism, further influencing the function and behavior of the cells .
Molecular Mechanism
The molecular mechanism of action of Cinitapride Hydrogen Tartrate involves its binding interactions with the 5-HT2 and D2 receptors . By acting as an antagonist of these receptors, it can inhibit or activate certain enzymes, leading to changes in gene expression . This is how it exerts its effects at the molecular level .
准备方法
Synthetic Routes and Reaction Conditions
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid is synthesized through a multi-step process. The key steps involve the reaction of methyl 4-amino-2-ethoxy-5-nitrobenzoate with a 4-aminopiperidine derivative . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of cinitapride hydrogen tartrate often involves direct compression technology for tablet formulation . This method is preferred due to its efficiency and ability to produce immediate-release tablets with consistent quality attributes .
化学反应分析
Types of Reactions
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
相似化合物的比较
Similar Compounds
Metoclopramide: Another benzamide derivative with similar gastroprokinetic properties.
Domperidone: A dopamine antagonist used for similar indications.
Cisapride: A prokinetic agent with a similar mechanism of action.
Uniqueness
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid is unique due to its combined agonist activity at 5-HT1 and 5-HT4 receptors and antagonist activity at 5-HT2 receptors . This dual action makes it particularly effective in treating a range of gastrointestinal motility disorders .
属性
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVANMRCHFMTSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)
